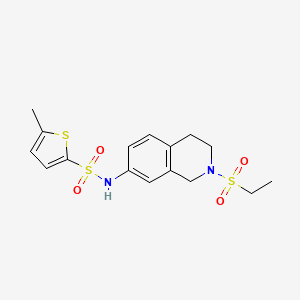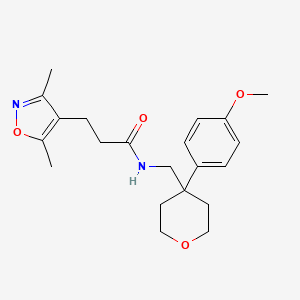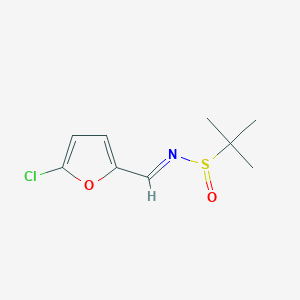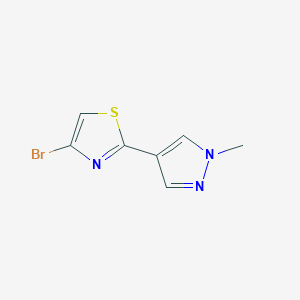
4-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole” is a compound that belongs to the class of halogenated heterocycles . It is also known as 1-Methyl-4-bromopyrazole . The empirical formula of this compound is C4H5BrN2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a preparation method of erdamitinib intermediate 7-bromo-2-(1-methyl-1H-pyrazol-4-yl) quinoxaline has been disclosed, which takes 4-bromo-2-nitroaniline as a starting material and prepares a target intermediate through reactions such as substitution, reductive cyclization, oxidation, condensation and the like in sequence .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCn1cc(Br)cn1 . The InChI key for this compound is IXJSDKIJPVSPKF-UHFFFAOYSA-N . Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the retrieved data, pyrazole-bearing compounds are known for their diverse pharmacological effects . They can be synthesized through various chemical reactions and their structures can be verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Physical And Chemical Properties Analysis
The compound is a liquid with a refractive index of 1.531 . It has a boiling point of 185-188 °C/760 mmHg and a density of 1.558 g/mL at 25 °C .Scientific Research Applications
Synthesis and Biological Activity
4-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole derivatives have been synthesized and evaluated for their biological efficacy, demonstrating the compound's utility in creating potentially biologically active molecules. The structures of these compounds were confirmed through spectroscopy techniques, highlighting the methodological advancements in synthesizing such complex molecules (Rodrigues & Bhalekar, 2015).
Antioxidant Activity
Research on thiazolyl–pyrazolone derivatives, utilizing a core similar to this compound, has led to the development of compounds with potential antioxidant activity. These derivatives were synthesized through various chemical reactions and evaluated for their antioxidant properties, illustrating the compound's role in the development of new antioxidant agents (Gaffer et al., 2017).
Anti-Microbial Studies
A series of novel 2,4-disubstituted thiazole derivatives, incorporating the pyrazole moiety akin to this compound, showed significant antibacterial activity against various microorganisms. This suggests the compound's utility in developing new antimicrobial agents, supporting the exploration of thiazole derivatives for pharmaceutical applications (Vijesh et al., 2010).
Crystallography and Structural Studies
Studies on pyrazole N-substituted primary amides have determined the crystal structures of these compounds, providing insights into their molecular conformations. This research is crucial for understanding the structural characteristics of pyrazole derivatives, including those similar to this compound, and their potential interactions in biological systems (Llamas-Saiz et al., 1999).
Catalysis and Nano-Particle Formation
The compound's derivatives have been used in palladium(II) complexes as precursors for Suzuki-Miyaura coupling reactions and the synthesis of Pd4Se and PdSe nano-particles. This illustrates the role of such compounds in catalysis and material science, offering a pathway for the development of novel catalytic systems and nano-materials (Sharma et al., 2013).
Safety and Hazards
The compound is classified as Eye Dam. 1, Skin Irrit. 2, and STOT SE 3, indicating that it can cause damage to eyes, skin irritation, and may cause respiratory irritation . The safety pictograms associated with this compound are GHS05 and GHS07 . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
Future Directions
While specific future directions for “4-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole” are not available in the retrieved data, research on pyrazole-bearing compounds is ongoing due to their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
properties
IUPAC Name |
4-bromo-2-(1-methylpyrazol-4-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3S/c1-11-3-5(2-9-11)7-10-6(8)4-12-7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTHVKFCBZEMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/no-structure.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2656893.png)
![4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2656894.png)
![4,4-Dimethyl-1-[(4-methylpiperidin-1-YL)methyl]azetidin-2-one](/img/structure/B2656895.png)
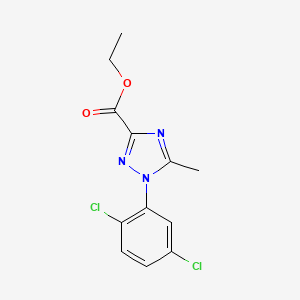
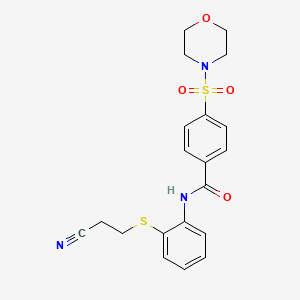

![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-nonoxyoxan-2-yl]methyl acetate](/img/structure/B2656904.png)
